
3-(2-Ethylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylcyclohexyl)aniline is an organic compound belonging to the class of anilines, which are aromatic amines This compound features a cyclohexyl ring substituted with an ethyl group at the 2-position and an aniline group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylcyclohexyl)aniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the nitration of cyclohexylbenzene followed by reduction to yield the desired aniline derivative .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds using palladium or platinum catalysts under high pressure and temperature conditions. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 3-(2-Ethylcyclohexyl)aniline involves its interaction with various molecular targets. It primarily acts through the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated by its ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, simpler in structure but less sterically hindered.
Cyclohexylamine: Lacks the aromatic ring, making it less reactive in certain aromatic substitution reactions.
2-Ethylaniline: Similar in structure but without the cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness: 3-(2-Ethylcyclohexyl)aniline is unique due to its combination of an aromatic amine with a substituted cyclohexyl ring, providing a balance of reactivity and steric hindrance that can be advantageous in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h5,7-8,10-11,14H,2-4,6,9,15H2,1H3 |
InChI-Schlüssel |
GNNYUNRJKNSCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


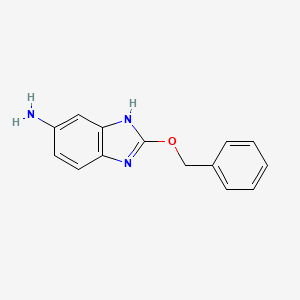
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
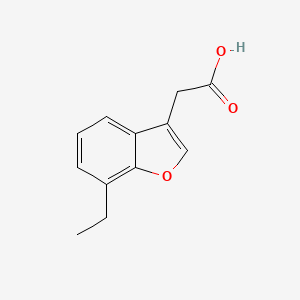
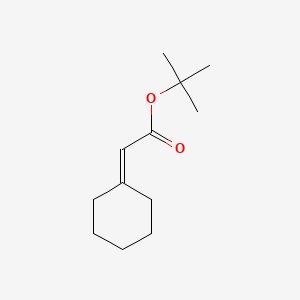
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
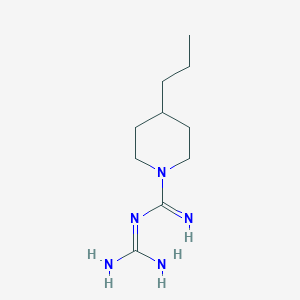
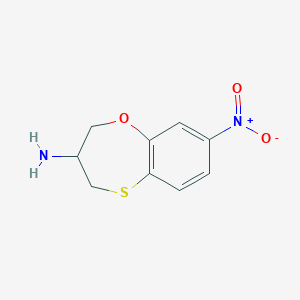
![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
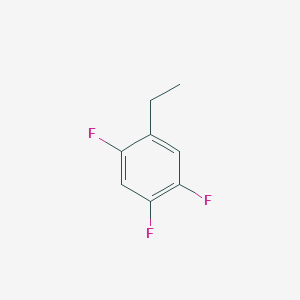
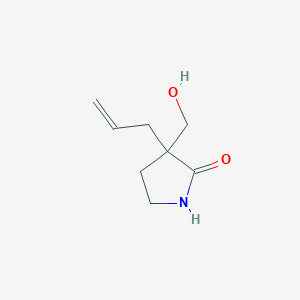
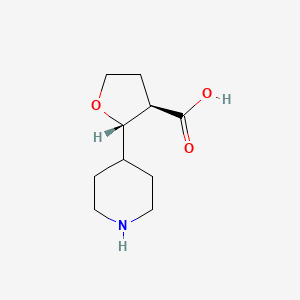

![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
